molecular formula C8H10O2 B14704925 Nortricyclyl formate CAS No. 21892-95-5

Nortricyclyl formate

Cat. No.: B14704925
CAS No.: 21892-95-5
M. Wt: 138.16 g/mol
InChI Key: ZYRFBCPCNSLRCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nortricyclyl formate can be synthesized through the esterification of nortricyclanol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous feeding of nortricyclanol and formic acid into a reactor, where the esterification reaction takes place. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Nortricyclyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride

Properties

CAS No.

21892-95-5

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

3-tricyclo[2.2.1.02,6]heptanyl formate

InChI

InChI=1S/C8H10O2/c9-3-10-8-4-1-5-6(2-4)7(5)8/h3-8H,1-2H2

InChI Key

ZYRFBCPCNSLRCD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C3C2OC=O

Origin of Product

United States

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